An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-methylsalicylate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-methylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methylsalicylate (CAS No. 4670-56-8), also known as methyl 2-hydroxy-4-methylbenzoate, is an aromatic organic compound and a derivative of salicylic acid. As a member of the salicylate family, it holds potential interest for researchers in medicinal chemistry and drug development due to the well-documented analgesic and anti-inflammatory properties of related compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with methyl 4-methylsalicylate.
Chemical Structure
Methyl 4-methylsalicylate is the methyl ester of 4-methylsalicylic acid. The structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The hydroxyl and ester groups are positioned ortho to each other, while the methyl group is in the para position relative to the hydroxyl group.
Chemical and Physical Properties
The key chemical and physical properties of methyl 4-methylsalicylate are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate | [1] |
| CAS Number | 4670-56-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.176 g/mol | [1] |
| Appearance | Colorless to pale yellow or pale brown liquid; Low melting solid | [1] |
| Odor | Sweet, wintergreen-like | |
| Melting Point | 27°C to 28°C | [1] |
| Boiling Point | 242°C (literature) | [1] |
| Density | 1.147 g/mL | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | |
| pKa (Predicted) | 9.87 ± 0.10 | |
| Refractive Index | 1.537 | [1] |
| InChI Key | UITFCFWKYAOJEJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC)O | [1] |
Experimental Protocols
Synthesis via Fischer Esterification
Methyl 4-methylsalicylate can be synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The following is a representative protocol adapted from procedures for similar esters.[2][3][4]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol (which acts as both reactant and solvent).[2][5]
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[2][6]
-
Reflux: Heat the reaction mixture to reflux (typically between 80°C and 100°C) and maintain for 1.5 to 6 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[4] Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or diethyl ether.[4][6]
-
Neutralization and Washing: Combine the organic extracts and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid and remove unreacted carboxylic acid), and finally with brine.[4][5]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Spectroscopic Data
For reference and comparison purposes, the spectroscopic data for the closely related and well-characterized isomer, methyl salicylate (methyl 2-hydroxybenzoate) , is provided below.
Disclaimer: The following data pertains to Methyl Salicylate, not Methyl 4-methylsalicylate.
| Spectroscopy | Characteristic Peaks / Signals (for Methyl Salicylate) | Reference(s) |
| ¹H NMR | δ ~10.7 ppm (s, 1H, -OH), δ ~7.8 ppm (dd, 1H, Ar-H), δ ~7.4 ppm (t, 1H, Ar-H), δ ~6.9 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃) | [7] |
| ¹³C NMR | δ ~170 ppm (C=O), δ ~161 ppm (Ar-C-OH), δ ~135 ppm (Ar-CH), δ ~130 ppm (Ar-CH), δ ~119 ppm (Ar-CH), δ ~117 ppm (Ar-CH), δ ~112 ppm (Ar-C), δ ~52 ppm (-OCH₃) | [8] |
| IR (Infrared) | ~3200 cm⁻¹ (broad, O-H stretch), ~2955 cm⁻¹ (C-H stretch, sp³), ~1680 cm⁻¹ (strong, C=O stretch, ester), ~1600-1450 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch) | |
| MS (Mass Spec.) | Key fragments (m/z): 152 (M⁺), 121 (M⁺ - OCH₃), 120 (M⁺ - CH₃OH), 92 (M⁺ - COOCH₃) |
Biological Activity
Specific studies detailing the biological activity or signaling pathways of methyl 4-methylsalicylate are limited in the available literature. However, compounds within the salicylate class are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[5] Methyl salicylate itself has been shown to act as an activator of transient receptor potential channels TRPA1 and TRPV1, which are involved in pain sensation. Furthermore, various salicylate derivatives have been investigated for a range of biological activities, including antibacterial and antioxidant effects.[5] Given its structural similarity to these active compounds, methyl 4-methylsalicylate represents a molecule of interest for further investigation in these areas.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of methyl 4-methylsalicylate, along with a detailed protocol for its synthesis. While specific spectroscopic and biological data for this particular derivative are scarce, the information provided for related compounds offers a valuable reference point for researchers. The synthesis and purification workflows outlined here can serve as a practical starting point for scientists aiming to produce and study this compound for applications in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic profile and elucidate its potential biological activities.
References
- 1. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. methyl 2-hydroxy-4-methylbenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate | C12H16O4 | CID 606444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
